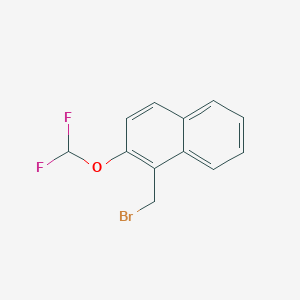

1-(Bromomethyl)-2-(difluoromethoxy)naphthalene

CAS No.: 834885-13-1

Cat. No.: VC3348600

Molecular Formula: C12H9BrF2O

Molecular Weight: 287.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 834885-13-1 |

|---|---|

| Molecular Formula | C12H9BrF2O |

| Molecular Weight | 287.1 g/mol |

| IUPAC Name | 1-(bromomethyl)-2-(difluoromethoxy)naphthalene |

| Standard InChI | InChI=1S/C12H9BrF2O/c13-7-10-9-4-2-1-3-8(9)5-6-11(10)16-12(14)15/h1-6,12H,7H2 |

| Standard InChI Key | AWTWFMKYASXJSU-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC(=C2CBr)OC(F)F |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2CBr)OC(F)F |

Introduction

Chemical Properties and Structure

1-(Bromomethyl)-2-(difluoromethoxy)naphthalene belongs to the class of halogenated aromatic compounds featuring a naphthalene core with two key functional groups: a bromomethyl group at position 1 and a difluoromethoxy group at position 2. This specific substitution pattern creates unique electronic and steric properties that influence its chemical behavior.

Molecular Characteristics

The compound has the molecular formula C₁₂H₉BrF₂O with a molecular weight of approximately 287.10 g/mol. The difluoromethoxy group (-OCHF₂) provides enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, which is particularly valuable for potential biological applications. The bromomethyl group (-CH₂Br) serves as an excellent leaving group, facilitating nucleophilic substitution reactions and making the compound useful as a synthetic intermediate.

Physical Properties

While specific physical data for 1-(Bromomethyl)-2-(difluoromethoxy)naphthalene is limited in the available literature, we can draw comparisons with similar compounds. For instance, the structurally related 1-(Bromomethyl)naphthalene has a melting point of 329.15 K (56°C) and reduced pressure boiling points of 448.2 K at 0.013 bar and 456.2 K at 0.024 bar . Given the addition of the difluoromethoxy group, 1-(Bromomethyl)-2-(difluoromethoxy)naphthalene likely exhibits different thermal properties due to altered intermolecular forces and electronic distribution.

Structural Features

The compound's three-dimensional structure is characterized by the planar naphthalene backbone with the two functional groups extending from positions 1 and 2. This arrangement creates a unique molecular geometry that influences its reactivity and potential binding interactions with various targets. The proximity of the difluoromethoxy and bromomethyl groups may lead to interesting intramolecular effects that could be exploited in specific applications.

Synthesis Methods

The synthesis of 1-(Bromomethyl)-2-(difluoromethoxy)naphthalene typically involves several strategic approaches, drawing from established methods used for similar compounds.

Halogenation Reactions

Bromination of appropriately substituted 2-(difluoromethoxy)naphthalene derivatives represents one common approach to synthesizing the target compound. This typically employs N-bromosuccinimide (NBS) as the brominating agent, often with radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in carbon tetrachloride or other suitable solvents. The reaction conditions must be carefully controlled to ensure selective bromination at the methyl position while avoiding undesired side reactions.

Functional Group Transformation

Another synthetic route involves introducing the difluoromethoxy group to an appropriately brominated naphthalene precursor. This may be achieved through:

-

Conversion of hydroxyl groups to difluoromethoxy groups using difluorocarbene sources

-

Direct difluoromethoxylation using reagents like sodium difluoromethoxyacetate

-

Sequential fluorination of methoxy-substituted precursors

The optimization of reaction conditions—including temperature, solvent selection, and catalyst systems—is crucial for achieving high yields and purity in the final product.

Purification Techniques

After synthesis, purification typically employs column chromatography using appropriate solvent systems, often with silica gel as the stationary phase. Recrystallization from suitable solvents may also be employed to obtain the compound in high purity. Characterization typically relies on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Applications and Reactivity

1-(Bromomethyl)-2-(difluoromethoxy)naphthalene demonstrates versatile reactivity patterns that make it valuable in various chemical applications.

Role in Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in reactions where the bromomethyl group acts as an electrophile. Key reactions include:

-

Nucleophilic substitution reactions with various nucleophiles (amines, thiols, alcohols) to form carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds

-

Metal-catalyzed coupling reactions, including Suzuki-Miyaura and Negishi couplings

-

Formation of organometallic intermediates through metal insertion into the carbon-bromine bond

These transformations allow the incorporation of the difluoromethoxy-naphthalene moiety into larger, more complex molecular structures with potential applications in materials science and medicinal chemistry.

Reactivity Profile

The reactivity of 1-(Bromomethyl)-2-(difluoromethoxy)naphthalene is significantly influenced by the electron-withdrawing effects of both the bromine and fluorine atoms. The bromomethyl group readily undergoes nucleophilic substitution reactions, while the difluoromethoxy group enhances the compound's lipophilicity and metabolic stability—properties particularly valuable in the development of bioactive compounds.

The presence of the electron-rich naphthalene system also enables electrophilic aromatic substitution reactions, although typically at positions distant from the existing substituents due to both steric and electronic factors. The compound may also participate in various condensation reactions through the reactive bromomethyl handle.

Comparison with Similar Compounds

Understanding how 1-(Bromomethyl)-2-(difluoromethoxy)naphthalene compares to structurally related compounds provides valuable insights into its unique properties and potential applications.

Comparison with Positional Isomers

The specific arrangement of substituents in 1-(Bromomethyl)-2-(difluoromethoxy)naphthalene creates distinct chemical behavior compared to its positional isomers, such as 1-(Bromomethyl)-3-(difluoromethoxy)naphthalene. The table below highlights key differences between these isomers:

| Compound | Substitution Pattern | Distinctive Features | Reactivity Characteristics |

|---|---|---|---|

| 1-(Bromomethyl)-2-(difluoromethoxy)naphthalene | 1,2-disubstituted | Proximal functional groups; potential steric crowding | Enhanced reactivity due to synergistic electronic effects |

| 1-(Bromomethyl)-3-(difluoromethoxy)naphthalene | 1,3-disubstituted | Greater spatial separation between functional groups | Different reactivity profile due to reduced electronic interaction between groups |

| 1-(Difluoromethoxy)-5-(bromomethyl)naphthalene | 1,5-disubstituted | Substituents on opposite rings | Distinct reactivity due to minimal electronic communication between groups |

Comparison with Similar Functional Groups

The difluoromethoxy group in 1-(Bromomethyl)-2-(difluoromethoxy)naphthalene confers different properties compared to related functional groups such as the difluoromethyl group found in 1-(Bromomethyl)-2-(difluoromethyl)naphthalene:

Comparison with Non-Naphthalene Analogs

Future Research Directions

Research on 1-(Bromomethyl)-2-(difluoromethoxy)naphthalene continues to evolve, with several promising avenues for future investigation.

Synthetic Methodology Development

Future studies could focus on developing more efficient and environmentally friendly synthetic routes to 1-(Bromomethyl)-2-(difluoromethoxy)naphthalene, potentially including:

-

Catalytic methods for selective functionalization

-

Flow chemistry approaches for scalable synthesis

-

Green chemistry alternatives to traditional halogenation procedures

-

One-pot multi-step synthesis to improve efficiency

These methodological improvements would enhance accessibility to this valuable building block for various applications.

Application Development

The unique combination of functional groups in 1-(Bromomethyl)-2-(difluoromethoxy)naphthalene presents opportunities for exploration in:

-

Development of novel fluorinated pharmaceuticals with enhanced metabolic stability

-

Creation of specialized materials with unique electronic or optical properties

-

Application as photoactive components in optoelectronic devices

-

Utilization as specialty reagents in complex organic transformations

Investigation into these applications would expand the compound's utility across multiple scientific domains.

Mechanistic Studies

Detailed mechanistic investigations could provide valuable insights into:

-

The influence of the difluoromethoxy group on reaction mechanisms

-

Stereoelectronic effects in nucleophilic substitution reactions

-

Intramolecular interactions between the bromomethyl and difluoromethoxy groups

-

Conformational preferences and their impact on reactivity

Such studies would deepen our understanding of the fundamental chemistry of fluorinated aromatic compounds and inform future synthetic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume